molecular formula C19H22Cl2N2O B13727629 (3,5-Bis((dimethylamino)methyl)phenyl)(3,5-dichlorophenyl)methanone

(3,5-Bis((dimethylamino)methyl)phenyl)(3,5-dichlorophenyl)methanone

Cat. No.: B13727629
M. Wt: 365.3 g/mol
InChI Key: VRUSNUXNOPMWEX-UHFFFAOYSA-N
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Description

(3,5-Bis((dimethylamino)methyl)phenyl)(3,5-dichlorophenyl)methanone is a complex organic compound characterized by the presence of dimethylamino groups and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Bis((dimethylamino)methyl)phenyl)(3,5-dichlorophenyl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 3,5-dichlorobenzoyl chloride with 3,5-bis((dimethylamino)methyl)benzene in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3,5-Bis((dimethylamino)methyl)phenyl)(3,5-dichlorophenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3,5-Bis((dimethylamino)methyl)phenyl)(3,5-dichlorophenyl)methanone has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Bis((dimethylamino)methyl)phenyl)(3,5-dichlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Bis(trifluoromethyl)phenyl)(3,5-dichlorophenyl)methanone
  • (3,5-Bis(methylamino)methyl)phenyl)(3,5-dichlorophenyl)methanone

Uniqueness

(3,5-Bis((dimethylamino)methyl)phenyl)(3,5-dichlorophenyl)methanone is unique due to the presence of dimethylamino groups, which can enhance its reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C19H22Cl2N2O

Molecular Weight

365.3 g/mol

IUPAC Name

[3,5-bis[(dimethylamino)methyl]phenyl]-(3,5-dichlorophenyl)methanone

InChI

InChI=1S/C19H22Cl2N2O/c1-22(2)11-13-5-14(12-23(3)4)7-15(6-13)19(24)16-8-17(20)10-18(21)9-16/h5-10H,11-12H2,1-4H3

InChI Key

VRUSNUXNOPMWEX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=CC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)CN(C)C

Origin of Product

United States

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